
Monomethyl succinate
Overview
Description
Monomethyl succinate (MMS), a monoester derivative of succinic acid, is characterized by the chemical formula C₅H₈O₄ and an average molecular weight of 132.11 g/mol. Its structure consists of a succinic acid backbone with one carboxylic acid group esterified to a methyl group (RC(=O)OCH₃) .
MMS has emerged as a critical tool in biochemical research due to its cell permeability and role in mitochondrial energy metabolism. For example, it serves as a cell-permeable succinate prodrug, bypassing Complex I deficiency to restore electron transport chain activity in mitochondrial diseases . Additionally, MMS stimulates insulin secretion in pancreatic β-cells via phosphoinositide hydrolysis and protein kinase-C activation, a mechanism distinct from its parent compound, succinic acid .
Mechanism of Action
Target of Action
The primary target of 4-Methoxy-4-oxobutanoic acid, also known as Monomethyl succinate, is the enzyme succinate dehydrogenase . This enzyme plays a crucial role in the citric acid cycle, where it is involved in the conversion of succinate into fumarate.
Mode of Action
This compound acts as an inhibitor of succinate dehydrogenase . By inhibiting this enzyme, it disrupts the citric acid cycle, leading to a decrease in the production of ATP, which is essential for cellular energy.
Biochemical Pathways
The inhibition of succinate dehydrogenase by this compound affects the citric acid cycle . This cycle is a series of chemical reactions used by all aerobic organisms to generate energy. Disruption of this cycle can lead to a variety of downstream effects, including decreased energy production and potential cell death.
Result of Action
The inhibition of succinate dehydrogenase by this compound leads to mitochondrial membrane depolarization and potentially neuronal death . This is due to the disruption of the citric acid cycle and the subsequent decrease in ATP production, which is critical for cell survival.
Biochemical Analysis
Biochemical Properties
Monomethyl succinate participates in biochemical reactions as an intermediate. It has been found to inhibit the enzyme activities of succinate dehydrogenase, an enzyme that plays a crucial role in the citric acid cycle . This interaction can lead to changes in cellular metabolism and energy production.
Cellular Effects
The effects of this compound on cells are complex and multifaceted. It has been reported to cause mitochondrial membrane depolarization and neuronal death, indicating its potential impact on cell function
Molecular Mechanism
It is known to interact with succinate dehydrogenase, potentially influencing enzyme activity
Metabolic Pathways
This compound is involved in metabolic pathways as an intermediate. It interacts with enzymes such as succinate dehydrogenase, which is part of the citric acid cycle
Biological Activity
Monomethyl succinate (MMSucc) is a derivative of succinic acid, known for its significant biological activities, particularly in metabolic processes and cellular signaling. This article synthesizes findings from various studies to elucidate the biological activity of MMSucc, focusing on its role in insulin secretion, mitochondrial function, and potential therapeutic applications.
Overview of this compound
This compound is an ester formed from succinic acid and methanol. It plays a crucial role in various biochemical pathways, primarily influencing metabolic functions in cells. Its structural similarity to succinate allows it to participate in similar biological processes, but with distinct effects due to its unique properties.
1. Insulin Secretion Stimulation
MMSucc has been shown to stimulate insulin secretion from pancreatic beta-cells. In studies using isolated rat islets, MMSucc induced insulin release in a biphasic manner dependent on extracellular calcium influx. The presence of calcium channel blockers inhibited this effect, indicating that calcium dynamics are crucial for MMSucc's action. Additionally, MMSucc's ability to enhance insulin secretion was potentiated by the presence of forskolin, which increases cAMP levels in cells .
Key Findings:
- Calcium Dependency: Insulin release is contingent upon extracellular calcium.
- Biphasic Response: Initial rapid release followed by a sustained phase.
- Synergistic Effects: Enhanced response when combined with cAMP-elevating agents.
2. Mitochondrial Function Enhancement
Research indicates that MMSucc can improve mitochondrial performance, particularly under stress conditions such as those induced by rotenone, a mitochondrial complex I inhibitor. In mixed glial cultures, MMSucc treatment resulted in improved oxidative metabolism and increased pyruvate levels, suggesting enhanced mitochondrial activity . This effect may have implications for conditions associated with mitochondrial dysfunction, such as traumatic brain injury and neurodegenerative diseases.
Table 1: Effects of MMSucc on Mitochondrial Function
Condition | Parameter Measured | Effect of MMSucc |
---|---|---|
Rotenone Treatment | Lactate Levels | Increased |
Pyruvate Levels | Increased | |
Glucose Oxidation | Decreased | |
Mixed Glial Cultures | Oxygen Consumption Rate | Increased by 20% |
3. Potential Therapeutic Applications
The ability of MMSucc to modulate insulin secretion and enhance mitochondrial function positions it as a potential therapeutic agent for metabolic disorders and conditions involving mitochondrial dysfunction. Its application could extend to treating diabetes through improved insulin sensitivity and secretion mechanisms.
Case Studies and Research Findings
Several studies have highlighted the multifaceted roles of MMSucc:
- Study on Insulin Secretion: A detailed investigation into the mechanisms by which MMSucc stimulates insulin release demonstrated that it activates phosphoinositide hydrolysis pathways, crucial for insulin secretion .
- Mitochondrial Performance Improvement: In vitro experiments showed that MMSucc administration significantly improved metabolic responses in glial cells under oxidative stress conditions .
- Cell Membrane Permeability: Research has also indicated that cell-permeable prodrugs of succinate can bypass mitochondrial complex I deficiencies, enhancing ATP production in affected cells .
Scientific Research Applications
Insulin Secretion Modulation
MMSucc has been shown to stimulate insulin secretion from pancreatic beta-cells. A study demonstrated that MMSucc induces insulin release in a biphasic manner, dependent on extracellular calcium influx. The presence of MMSucc sensitizes islets to glucose, enhancing insulin secretion when glucose levels are elevated. This effect is mediated through the activation of phosphoinositide hydrolysis and protein kinase C pathways, highlighting its potential role in diabetes management .
Metabolic Stimulus in Proinsulin Biosynthesis
Research indicates that MMSucc acts as a preferential metabolic stimulus for glucose-induced proinsulin biosynthesis. It specifically enhances the translation of proinsulin without affecting ATP levels or overall insulin secretion. This suggests that MMSucc could be a valuable compound for studying metabolic pathways related to insulin production and diabetes .
Chronic Pain Management
This compound has been explored as a prodrug for treating chronic pain. A recent study highlighted its ability to release active metabolites at sites of oxidative stress, effectively reversing chronic pain in mouse models. This application underscores the potential of MMSucc in developing targeted therapies for pain management with reduced side effects compared to traditional analgesics .
Neuroprotection and Metabolic Support
In models of traumatic brain injury (TBI), MMSucc supplementation has shown promise in improving glial oxidative metabolism. Studies indicate that MMSucc can ameliorate metabolic deficits induced by mitochondrial dysfunction, enhancing cellular energy production and reducing lactate levels. This suggests potential applications for MMSucc in neuroprotective strategies during TBI and other neurodegenerative conditions .
Chemical Synthesis Intermediate
MMSucc serves as an important intermediate in organic synthesis and pharmaceutical production. Its properties make it suitable for synthesizing various chemical compounds, including those used in the production of biodegradable plastics and food additives. The efficient preparation methods for MMSucc emphasize its utility in industrial processes .
Data Summary Table
Q & A
Q. Basic: What are the best practices for synthesizing and characterizing monomethyl succinate in laboratory settings?
Methodological Answer:
Synthesis of this compound requires precise stoichiometric control of succinic acid and methanol under acid catalysis. Post-reaction, purification via fractional distillation or recrystallization is critical to isolate the ester. Characterization should include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., δ~3.6 ppm for the methoxy group) and high-performance liquid chromatography (HPLC) for purity assessment. Thermogravimetric analysis (TGA) can validate thermal stability. Ensure adherence to IUPAC nomenclature and report all physical-chemical properties (e.g., melting point, solubility) .
Q. Basic: How can researchers design a hypothesis-driven study to investigate this compound’s role in mitochondrial bioenergetics?
Methodological Answer:
Begin by defining the mitochondrial process of interest (e.g., electron transport chain efficiency). Use protocols like the SUITbrowser framework to design experiments assessing oxygen consumption rates (OCR) in the presence of this compound. Include controls with succinate alone to isolate the ester’s effects. Validate mitochondrial membrane integrity via cytochrome c release assays and measure ATP yield under varying concentrations. Statistical rigor requires triplicate measurements and ANOVA for comparative analysis .
Q. Advanced: How can computational tools like BATMOMA optimize microbial strains for enhanced this compound production?
Methodological Answer:
BATMOMA (Bat Algorithm and Minimization of Metabolic Adjustment) integrates flux balance analysis (FBA) with evolutionary algorithms to predict gene knockouts that maximize succinate flux. For this compound, target genes such as fum (fumarase) and zwf (glucose-6-phosphate dehydrogenase) to redirect metabolic pathways. Validate in silico predictions with chemostat cultures, monitoring growth rates (e.g., μ = 0.4352 h⁻¹) and titers via LC-MS. Compare results with previous knockout strategies (e.g., ldhA deletion) to assess robustness .
Q. Advanced: What experimental strategies ensure reproducibility in studies involving this compound as a nonnative carbon source?
Methodological Answer:
Adopt synthesis-prepared research principles: publish raw growth curves, metabolite profiling data, and strain genetic metadata in repositories like GenBank or Figshare. For evolutionary adaptation studies (e.g., microbial growth on this compound), document glycerol supplementation levels, transfer intervals, and selection pressures. Use platforms like Protocols.io to share step-by-step methodologies. Cross-validate findings with independent labs using standardized media compositions (e.g., M9 minimal medium) .
Q. Basic: How should researchers structure a literature review to identify knowledge gaps in this compound applications?
Methodological Answer:
Systematically search databases (PubMed, Web of Science) using keywords: "this compound," "ester metabolism," "mitochondrial substrates." Filter for studies reporting growth yields, enzymatic kinetics, or toxicity thresholds. Use PRISMA flow diagrams to track inclusion/exclusion criteria. Highlight discrepancies, such as conflicting reports on its efficiency versus succinate in ATP synthesis. Annotate gaps (e.g., limited data on eukaryotic models) as potential research avenues .
Q. Advanced: What statistical approaches resolve contradictions in dose-response studies of this compound’s metabolic effects?
Methodological Answer:
Employ meta-regression to analyze heterogeneity across studies. For example, if Study A reports IC₅₀ = 10 mM and Study B reports IC₅₀ = 25 mM, assess covariates like cell type (prokaryotic vs. mammalian) or assay duration. Use sensitivity analysis to exclude outliers and Bayesian hierarchical models to pool data. Validate with dose-response curves (4-parameter logistic model) and report 95% confidence intervals .
Basic: How to formulate a research question on this compound’s potential as a metabolic tracer?
Methodological Answer: Define variables: independent (tracer concentration), dependent (isotopic enrichment in TCA cycle intermediates). Contextualize with prior work, e.g., ¹³C-labeled succinate studies. Example question: “Does this compound incorporation into hepatic cells alter ¹³C-glutamate labeling kinetics compared to succinate?” Use stable isotope-resolved metabolomics (SIRM) and hypothesis testing (t-tests for enrichment ratios) .
Q. Advanced: What interdisciplinary methods integrate omics data to elucidate this compound degradation pathways?
Methodological Answer:
Combine transcriptomics (RNA-seq) to identify upregulated genes (e.g., esterases) during this compound utilization with proteomics (LC-MS/MS) to quantify enzyme abundance. Validate via CRISPRi knockdown of candidate genes (e.g., mesA). Use fluxomics (¹³C metabolic flux analysis) to map carbon routing. Integrate datasets in platforms like Escher-Tools for pathway visualization .
Q. Basic: How to present this compound-related data in manuscripts to meet journal standards?
Methodological Answer:
In the Methods section, detail synthesis protocols, strain genotypes, and culture conditions. In Results, separate raw data (e.g., OD₆₀₀ measurements) from processed data (growth rates, ANOVA tables). Use line graphs for time-course experiments and bar charts for comparative titers. Adhere to reporting standards (e.g., MIBBI for metabolomics) and deposit spectra in public repositories .
Q. Advanced: How can researchers address ethical and reproducibility challenges in animal studies testing this compound toxicity?
Methodological Answer:
Follow ARRIVE guidelines for experimental design: specify animal strain, sample size justification (power analysis), and randomization methods. Include positive controls (e.g., sodium arsenite) and negative controls (vehicle-only groups). Publish raw histopathology images and serum metabolomics data in FAIR-compliant repositories. Obtain ethics approval (IACUC) and disclose conflicts of interest .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Key Structural and Functional Comparisons
Metabolic and Pharmacological Profiles
- Insulin Secretion: MMS uniquely activates phosphoinositide hydrolysis, increasing inositol phosphate levels and amplifying glucose-induced insulin release. In contrast, succinic acid itself fails to stimulate secretion, highlighting the necessity of esterification for cellular uptake .
- Antimicrobial Activity : Unlike dimethyl succinate (DMS) and MMS, fumarate esters (e.g., dimethyl fumarate) exhibit potent antimicrobial activity due to their α,β-unsaturated structure, which enables Michael addition reactions. Saturation of this double bond in succinate esters abolishes this activity .
- Mitochondrial Rescue: MMS outperforms dimethyl succinate in restoring respiration in Complex I-deficient cells. Its monoester structure allows efficient hydrolysis to succinate, whereas diesters require additional metabolic steps .
Properties
IUPAC Name |
4-methoxy-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRMYOQETPMYQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044425 | |
Record name | Monomethyl succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white crystals; [Acros Organics MSDS] | |
Record name | Monomethyl succinate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21181 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3878-55-5 | |
Record name | Monomethyl succinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3878-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monomethyl succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003878555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monomethyl succinate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanedioic acid, 1-methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Monomethyl succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl hydrogen succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.281 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MONOMETHYL SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA2V724S0A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.